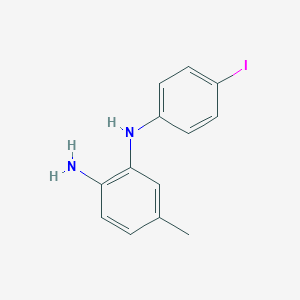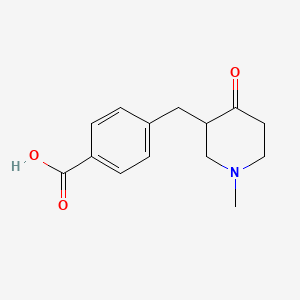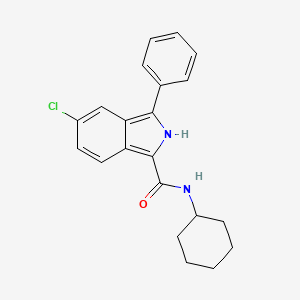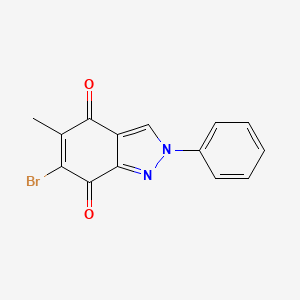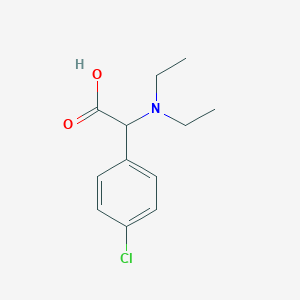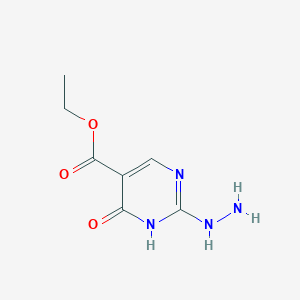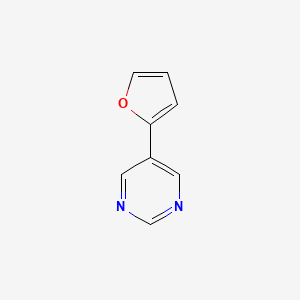![molecular formula C21H15NO3 B13100412 2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione CAS No. 1885-53-6](/img/structure/B13100412.png)
2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. The structure of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione consists of an isoindoline-1,3-dione core with a biphenyl group attached via a methoxy linker.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold. The process can be carried out under various conditions, including solventless reactions and the use of green chemistry principles . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can modify the functional groups attached to the isoindoline-1,3-dione core, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions may vary depending on the desired transformation, with some reactions requiring elevated temperatures and specific solvents.
Major Products: The major products formed from the reactions of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione include various substituted isoindoline-1,3-dione derivatives. These products can exhibit different biological activities and chemical properties, making them valuable for further research and development .
科学的研究の応用
2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds . In biology and medicine, it has been studied for its potential as an antipsychotic agent and its ability to inhibit β-amyloid protein aggregation, which is relevant for the treatment of Alzheimer’s disease . Additionally, it has applications in the development of new drugs and therapeutic agents .
作用機序
The mechanism of action of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can modulate the dopamine receptor D2, which is implicated in various neurological disorders . The compound may also interact with other receptors and enzymes, leading to its diverse biological effects .
類似化合物との比較
2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as N-substituted isoindoline-1,3-diones and fused multifunctionalized isoindoline-1,3-diones . These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities . The unique biphenyl group in 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione distinguishes it from other derivatives and contributes to its specific properties and applications .
Similar Compounds
- N-substituted isoindoline-1,3-diones
- Fused multifunctionalized isoindoline-1,3-diones
- Isoindoline-1,3-dione derivatives with different aromatic substituents
特性
CAS番号 |
1885-53-6 |
|---|---|
分子式 |
C21H15NO3 |
分子量 |
329.3 g/mol |
IUPAC名 |
2-[(4-phenylphenyl)methoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C21H15NO3/c23-20-18-8-4-5-9-19(18)21(24)22(20)25-14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13H,14H2 |
InChIキー |
JYUSHNFOXUEQIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CON3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isoxazolo[5,4-d]pyrimidine](/img/structure/B13100350.png)
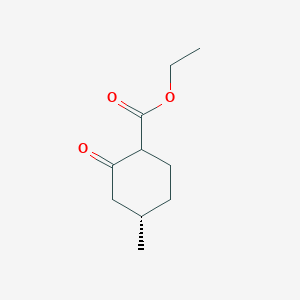
![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
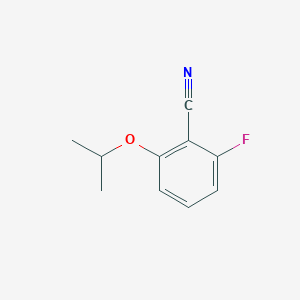
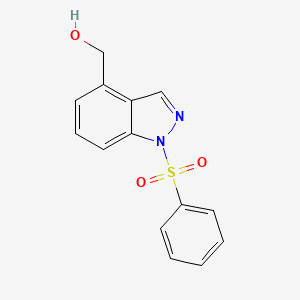
![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide](/img/structure/B13100362.png)
